4-(4-aminophenyl)-1H-indazol-3-amine

Catalog No.
S528097
CAS No.
819058-89-4
M.F
C13H12N4
M. Wt
224.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-aminophenyl)-1H-indazol-3-amine

CAS Number

819058-89-4

Product Name

4-(4-aminophenyl)-1H-indazol-3-amine

IUPAC Name

4-(4-aminophenyl)-1H-indazol-3-amine

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

InChI

InChI=1S/C13H12N4/c14-9-6-4-8(5-7-9)10-2-1-3-11-12(10)13(15)17-16-11/h1-7H,14H2,(H3,15,16,17)

InChI Key

KHQLSBOHZQJRPC-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1)NN=C2N)C3=CC=C(C=C3)N

Solubility

Soluble in DMSO

Synonyms

Flt3 Inhibitor IV; Flt3 Inhibitor-IV; Flt3-IN-IV;

Canonical SMILES

C1=CC(=C2C(=C1)NN=C2N)C3=CC=C(C=C3)N

Description

The exact mass of the compound 4-(4-aminophenyl)-1H-indazol-3-amine is 224.1062 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

4-(4-aminophenyl)-1H-indazol-3-amine is an organic compound characterized by its indazole core, which is substituted with a 4-aminophenyl group. The molecular formula of this compound is C₁₃H₁₂N₄, and it has a unique structure that imparts distinct chemical and biological properties. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases, including cancer and microbial infections .

  • Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert nitro groups to amines, often employing palladium on carbon or iron in acidic conditions.
  • Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various functional groups .

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationPotassium permanganateVaries by specific reaction
ReductionPalladium on carbon (Pd/C)Hydrogenation conditions
SubstitutionBromine or chlorine gasVaries by specific reaction

Major Products Formed

  • Oxidation: Quinone derivatives
  • Reduction: Aminophenyl derivatives
  • Substitution: Halogenated indazole compounds .

Research indicates that 4-(4-aminophenyl)-1H-indazol-3-amine exhibits promising biological activity. It has been investigated for its potential as an enzyme inhibitor, particularly in the context of cancer treatment. The compound's indazole structure is known to interact effectively with various biological macromolecules, making it a candidate for further exploration in drug development .

The synthesis of 4-(4-aminophenyl)-1H-indazol-3-amine typically involves cyclization reactions starting from appropriate precursors. One common method includes:

  • Nitration of 4-nitroacetophenone to introduce a nitro group.
  • Reduction of the nitro group to form the corresponding amine.
  • Cyclization, often catalyzed by acids, to form the indazole ring structure.

These steps can be optimized for industrial production using continuous flow reactors and high-throughput screening methods .

4-(4-aminophenyl)-1H-indazol-3-amine has a wide range of applications:

  • Medicinal Chemistry: Investigated for anticancer and antimicrobial properties.
  • Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
  • Coordination Chemistry: Acts as a ligand in metal coordination complexes.
  • Material Science: Explored for use in advanced materials such as polymers and dyes .

Studies have shown that 4-(4-aminophenyl)-1H-indazol-3-amine interacts with various biological targets, including enzymes involved in cancer progression. Its structural features allow it to bind effectively to active sites, potentially inhibiting enzymatic activity. Further research is ongoing to elucidate the full extent of its interactions and therapeutic potential .

Several compounds share structural similarities with 4-(4-aminophenyl)-1H-indazol-3-amine. These include:

  • Indazole derivatives: Compounds with an indazole core but different substituents.
  • Aminophenyl derivatives: Compounds featuring an aminophenyl group but lacking the indazole core.

Similar Compounds List

Compound NameStructural Features
1H-indazoleBasic indazole structure without substitutions
4-aminoacetophenoneAminophenyl group without indazole core
5-aminoindazoleIndazole core with different amino substitution

Uniqueness

The uniqueness of 4-(4-aminophenyl)-1H-indazol-3-amine lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its dual functionality as both an indazole and an aminophenyl derivative enhances its versatility in research applications .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

224.106196400 g/mol

Monoisotopic Mass

224.106196400 g/mol

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

E4PN5258T7

Wikipedia

4-(4-Aminophenyl)-1H-indazol-3-amine

Dates

Modify: 2023-08-15
1: Lange A, Jaskula E, Lange J, Dworacki G, Nowak D, Simiczyjew A, Mordak-Domagala M, Sedzimirska M. The sorafenib anti-relapse effect after alloHSCT is associated with heightened alloreactivity and accumulation of CD8+PD-1+ (CD279+) lymphocytes in marrow. PLoS One. 2018 Jan 5;13(1):e0190525. doi: 10.1371/journal.pone.0190525. eCollection 2018. PubMed PMID: 29304116; PubMed Central PMCID: PMC5755786.
2: Zawada AM, Schneider JS, Michel AI, Rogacev KS, Hummel B, Krezdorn N, Müller S, Rotter B, Winter P, Obeid R, Geisel J, Fliser D, Heine GH. DNA methylation profiling reveals differences in the 3 human monocyte subsets and identifies uremia to induce DNA methylation changes during differentiation. Epigenetics. 2016 Apr 2;11(4):259-72. doi: 10.1080/15592294.2016.1158363. Epub 2016 Mar 28. PubMed PMID: 27018948; PubMed Central PMCID: PMC4889294.
3: Alachkar H, Mutonga M, Malnassy G, Park JH, Fulton N, Woods A, Meng L, Kline J, Raca G, Odenike O, Takamatsu N, Miyamoto T, Matsuo Y, Stock W, Nakamura Y. T-LAK cell-originated protein kinase presents a novel therapeutic target in FLT3-ITD mutated acute myeloid leukemia. Oncotarget. 2015 Oct 20;6(32):33410-25. doi: 10.18632/oncotarget.5418. PubMed PMID: 26450903; PubMed Central PMCID: PMC4741775.
4: Chen CT, Hsu JT, Lin WH, Lu CT, Yen SC, Hsu T, Huang YL, Song JS, Chen CH, Chou LH, Yen KJ, Chen CP, Kuo PC, Huang CL, Liu HE, Chao YS, Yeh TK, Jiaang WT. Identification of a potent 5-phenyl-thiazol-2-ylamine-based inhibitor of FLT3 with activity against drug resistance-conferring point mutations. Eur J Med Chem. 2015 Jul 15;100:151-61. doi: 10.1016/j.ejmech.2015.05.008. Epub 2015 May 9. PubMed PMID: 26081023.
5: Schleuning M, Judith D, Jedlickova Z, Stübig T, Heshmat M, Baurmann H, Schwerdtfeger R. Calcineurin inhibitor-free GVHD prophylaxis with sirolimus, mycophenolate mofetil and ATG in Allo-SCT for leukemia patients with high relapse risk: an observational cohort study. Bone Marrow Transplant. 2009 May;43(9):717-23. doi: 10.1038/bmt.2008.377. Epub 2008 Nov 17. PubMed PMID: 19011660.
6: Lopes de Menezes DE, Peng J, Garrett EN, Louie SG, Lee SH, Wiesmann M, Tang Y, Shephard L, Goldbeck C, Oei Y, Ye H, Aukerman SL, Heise C. CHIR-258: a potent inhibitor of FLT3 kinase in experimental tumor xenograft models of human acute myelogenous leukemia. Clin Cancer Res. 2005 Jul 15;11(14):5281-91. PubMed PMID: 16033847.

Explore Compound Types